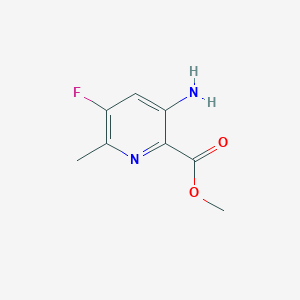
Methyl 3-amino-5-fluoro-6-methylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-fluoro-6-methylpicolinate is a chemical compound with the molecular formula C7H7FN2O2 It is a derivative of picolinic acid, featuring an amino group, a fluorine atom, and a methyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-fluoro-6-methylpicolinate typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoropicolinic acid as the starting material.
Amination: The fluorine atom on the pyridine ring is replaced with an amino group through a nucleophilic substitution reaction.
Methylation: The amino group is then methylated to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to increase yield and purity. The process is carried out under specific temperature and pressure conditions to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-fluoro-6-methylpicolinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Various functionalized derivatives
Scientific Research Applications
Methyl 3-amino-5-fluoro-6-methylpicolinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Methyl 3-amino-5-fluoro-6-methylpicolinate is similar to other picolinic acid derivatives, such as Methyl 3-amino-5-fluoropicolinate and Methyl 3-amino-6-methylpicolinate. its unique combination of functional groups gives it distinct chemical and biological properties. For example, the presence of both a fluorine atom and a methyl group on the pyridine ring can influence its reactivity and biological activity.
Comparison with Similar Compounds
Methyl 3-amino-5-fluoropicolinate
Methyl 3-amino-6-methylpicolinate
Methyl 3-amino-5-chloropicolinate
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
methyl 3-amino-5-fluoro-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-4-5(9)3-6(10)7(11-4)8(12)13-2/h3H,10H2,1-2H3 |
InChI Key |
WELYUCYYSWPESU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)C(=O)OC)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















